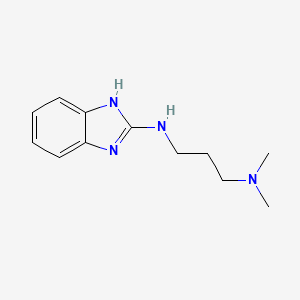

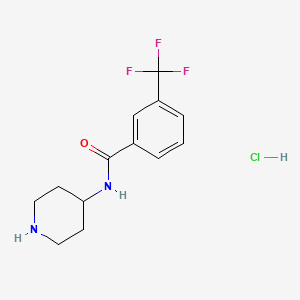

N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the pharmaceutical industry .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, N-(1H-benzimidazol-2-yl)-N’-phenylurea was synthesized by reacting 2-aminobenzimidazole with a little excess of triethylorthopropionate .Molecular Structure Analysis

The structure and conformation of benzimidazole derivatives can be determined using techniques like 1H and 13C NMR and X-ray diffraction .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Aplicaciones Científicas De Investigación

Therapeutic Potential

Field

Pharmaceutical Chemistry

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Metal-Organic Frameworks (MOFs)

Field

Material Science

Application Summary

Metal–organic frameworks (MOFs) have gained interest due to their crystallinity, structural versatility, and controlled porosity. The 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker can be used to form novel MOFs .

Method of Application

The formed TIBM

Metal-Organic Frameworks (MOFs)

Method of Application

The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

Results

The TIBM-Cu MOF showed

Antimicrobial Potential

Application Summary

Benzimidazole is a heterocyclic compound that has a wide variety of biological activities, including antimicrobial activity .

Method of Application

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species .

Results

Compounds with a benzimidazole nucleus have shown good antibacterial and antifungal activity. For example, compounds 1a, 1b, 1c, and 1d showed good antibacterial activity, and compound 1c showed good antifungal activity .

Anticancer Potential

Application Summary

Imidazole containing compounds have shown potential in the development of anticancer drugs .

Method of Application

A Pd (II) complex containing an imidazole moiety was synthesized and its interaction with DNA was studied using molecular docking .

Results

The Pd (II) complex showed inhibition ability and the experimental results suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Safety And Hazards

Direcciones Futuras

Research into benzimidazole derivatives is ongoing, with new compounds being synthesized and tested for various biological activities. For instance, new benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity . Future research may focus on developing benzimidazole derivatives with improved safety and efficacy for various therapeutic applications .

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-16(2)9-5-8-13-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVLSCXTMGXAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)